1,3-Benzenedicarboxylic acid, 5-(2-amino-4-(methoxycarbonyl)phenoxy)-, dimethyl ester

Description

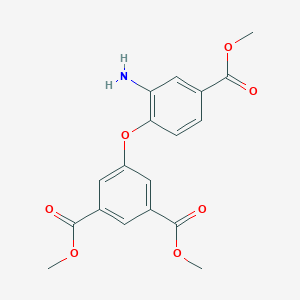

This compound is a derivative of 1,3-benzenedicarboxylic acid, featuring a dimethyl ester core with a phenoxy substituent at the 5-position. The phenoxy group is further substituted with a 2-amino and a 4-methoxycarbonyl moiety.

Properties

IUPAC Name |

dimethyl 5-(2-amino-4-methoxycarbonylphenoxy)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7/c1-23-16(20)10-4-5-15(14(19)9-10)26-13-7-11(17(21)24-2)6-12(8-13)18(22)25-3/h4-9H,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNBOEYBQIADSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143417 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2-amino-4-(methoxycarbonyl)phenoxy)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100596-38-1 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2-amino-4-(methoxycarbonyl)phenoxy)-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100596381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2-amino-4-(methoxycarbonyl)phenoxy)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-[2-amino-4-(methoxycarbonyl)phenoxy]isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,3-Benzenedicarboxylic acid, 5-(2-amino-4-(methoxycarbonyl)phenoxy)-, dimethyl ester is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 285.29 g/mol

- CAS Number : [Not specified in the search results]

The compound features a benzenedicarboxylic acid core with a dimethyl ester modification and an amino group substituted with a methoxycarbonyl phenoxy group. This structural configuration is believed to contribute to its biological activity.

Cytotoxicity

Cytotoxicity studies have demonstrated that derivatives of benzenedicarboxylic acids exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines:

| Cell Line | IC (µg/mL) | Viability (%) |

|---|---|---|

| HepG2 (liver cancer) | 42 | 67.7 |

| MCF-7 (breast cancer) | 100 | 78.14 |

| HaCaT (normal keratinocytes) | >250 | 82.23 |

| NIH 3T3 (normal fibroblasts) | >500 | 96.11 |

These results indicate that the compound exhibits a concentration-dependent cytotoxic effect on cancer cells while showing lower toxicity to normal cell lines, suggesting a potential for therapeutic applications in oncology .

The cytotoxic effects of benzenedicarboxylic acid derivatives are primarily attributed to their ability to induce apoptosis in cancer cells. The following mechanisms have been proposed:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to halted proliferation in cancer cells.

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells, indicating that the compound can trigger programmed cell death pathways.

- Inhibition of Angiogenesis : Some studies suggest that related compounds inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Case Studies

-

Study on HepG2 and MCF-7 Cell Lines

A study investigated the effects of a structurally similar compound derived from Streptomyces sp. VITSJK8 on HepG2 and MCF-7 cell lines using the MTT assay. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC values indicating higher sensitivity in HepG2 cells compared to MCF-7 cells . -

Comparative Analysis with Other Compounds

Comparative studies have shown that while several benzenedicarboxylic acid derivatives exhibit anticancer properties, the specific modifications in the structure of 1,3-benzenedicarboxylic acid derivatives enhance their selectivity towards malignant cells over normal cells. This selectivity is crucial for minimizing side effects during treatment.

Comparison with Similar Compounds

Structural Analogues

a. 1,3-Benzenedicarboxylic Acid, 5-Nitro-, Dimethyl Ester (Dimethyl 5-Nitroisophthalate)

- Structure : Nitro group at the 5-position.

- Key Differences: The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to the amino group in the target compound.

- Properties: Higher thermal stability (melting point: 123°C) ; molecular weight 239.18 g/mol (C₁₀H₉NO₆).

b. 1,3-Benzenedicarboxylic Acid, Dimethyl Ester (Unsubstituted)

- Structure: No substituents on the benzene ring.

- Key Differences : Simpler structure with lower molecular weight (C₁₀H₁₀O₄, 194.18 g/mol).

- Thermodynamics : Enthalpy of formation (ΔHf) in the solid state is −731.4 kJ/mol .

- Regulatory Status: Listed in 40 CFR Part 723 for premanufacture notifications .

c. 1,3-Benzenedicarboxylic Acid,5-[[(3-Amino-4-Chlorophenyl)Amino]Sulfonyl]-, Dimethyl Ester

- Structure: Sulfonamide-linked 3-amino-4-chlorophenyl group at the 5-position.

- The chlorine atom enhances lipophilicity.

- Properties : Molecular weight 398.03 g/mol (C₁₆H₁₆ClN₂O₆S) .

Substituent Effects on Properties

- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound increases electron density, making the aromatic ring more reactive toward electrophiles. Nitro or methoxycarbonyl groups reduce electron density, stabilizing the ring but reducing reactivity .

- Lipophilicity: Methoxycarbonyl and phenoxy groups in the target compound may enhance solubility in organic solvents compared to the unsubstituted ester. Chlorine in sulfonamide analogs (e.g., ) increases hydrophobicity.

Thermodynamic and Physical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to exceed 300 g/mol due to its complex substituents, compared to 194.18 g/mol for the unsubstituted ester .

- Melting Point : Likely lower than nitro derivatives (e.g., 123°C for dimethyl 5-nitroisophthalate) due to reduced crystallinity from bulky substituents .

Regulatory Considerations

- Food Contact Materials : Esters of benzenedicarboxylic acids (e.g., 5-sulfo-1,3-benzenedicarboxylic acid dimethyl ester sodium salt) are regulated under GB9685-2008 for packaging materials, with strict SML limits (5 mg/kg) .

- Environmental Regulations: Inclusion in 40 CFR Part 723 highlights the need for premanufacture notifications for industrial use .

Preparation Methods

Direct Amidation of 5-Amino-1,3-Benzenedicarboxylic Acid Dimethyl Ester

The primary route involves the amidation of 5-amino-1,3-benzenedicarboxylic acid dimethyl ester with 2-amino-4-(methoxycarbonyl)phenol. As detailed in, this method employs a strong base (e.g., sodium methylate) in methanol under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the ester carbonyl group, displacing the methoxide ion.

Example conditions :

-

Catalyst : 1.5M sodium methylate in methanol (14.3 mL per 30.0 g substrate)

-

Temperature : Reflux (~64.7°C for methanol)

The product is isolated via filtration and washed with methanol to remove unreacted starting materials.

Nitro Reduction Followed by Esterification

An alternative approach starts with 5-nitro-1,3-benzenedicarboxylic acid dimethyl ester, which undergoes catalytic hydrogenation to the amine intermediate. According to, this step uses 5% Pd/C in methanol with HCl (2M) at 45–55°C under hydrogen pressure. The nitro group is reduced to an amine, yielding 5-amino-1,3-benzenedicarboxylic acid dimethyl ester, which is subsequently functionalized.

Key parameters :

-

Catalyst : 5% Pd/C (8 g per 95.7 g substrate)

-

Acid : 2M HCl (0.3 L per 0.4 mol substrate)

Ether Bond Formation via Ullmann-Type Coupling

The phenoxy linkage in the target compound is synthesized using copper-catalyzed Ullmann condensation. As described in, this reaction couples aryl halides with phenols under basic conditions. For the target molecule, 5-amino-1,3-benzenedicarboxylic acid dimethyl ester reacts with 2-amino-4-(methoxycarbonyl)phenyl bromide in the presence of CuI nanoparticles.

Optimized conditions :

-

Catalyst : CuI nanoparticles (10 mol%)

-

Base : K₂CO₃

-

Solvent : Acetonitrile

-

Temperature : 50–60°C

Comparative Analysis of Methodologies

Industrial-Scale Synthesis

Example 4 in demonstrates a scalable process:

-

Substrate : 5-amino-1,3-benzenedicarboxylic acid di-n-butyl ester (1148 g, 3.91 mol)

-

Amine : 2-amino-1,3-dihydroxypropane (820 g, 9.0 mol)

-

Solvent : Methanol (7.5 L)

-

Catalyst : 1.5M sodium methylate (0.39 L, 0.59 mol)

-

Workup : Concentration to 4 L, filtration, and drying yields 1215 g (95%).

Challenges and Mitigation Strategies

-

Byproduct Formation : Residual esters or over-alkylation products are minimized using stoichiometric amines and controlled reaction times.

-

Catalyst Deactivation : Pd/C in hydrogenation requires nitrogen purging to prevent oxidation.

-

Solvent Selection : Methanol balances reactivity and solubility, while acetonitrile enhances Ullmann coupling rates .

Q & A

Q. What are the recommended synthetic pathways for preparing 1,3-benzenedicarboxylic acid derivatives with amino and methoxycarbonyl substituents?

The synthesis of such derivatives typically involves multi-step reactions, including esterification, nucleophilic aromatic substitution, and protection/deprotection strategies. For example, the methoxycarbonyl group can be introduced via esterification of a carboxylic acid intermediate using methanol and a catalyst like sulfuric acid . The amino group may require protective strategies (e.g., Boc protection) to avoid side reactions during substitution steps. Structural analogs, such as dimethyl 4-methoxyisophthalate (CAS 22955-73-3), highlight the use of boronic acid coupling for introducing aryloxy groups . Key challenges include optimizing reaction temperatures (e.g., maintaining 273 K during coupling) and selecting coupling reagents like DEPBT for amide bond formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- HPLC/MS : For assessing purity and detecting trace byproducts.

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm ester, methoxycarbonyl, and amino substituents. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .

- FT-IR : Peaks near 1720–1740 cm⁻¹ indicate ester carbonyl groups, while N-H stretches (3300–3500 cm⁻¹) confirm the amino group .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar peptides in .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Polar aprotic solvents like acetone or THF, combined with hexane for gradient crystallization, are effective. reports successful recrystallization using n-hexane/acetone (20:1) isocratic elution, yielding colorless crystals suitable for X-ray analysis . Slow evaporation at room temperature minimizes thermal degradation of sensitive functional groups.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies between experimental and computational data may arise from solvent effects, dynamic exchange processes, or incorrect conformational assumptions. To resolve these:

- Perform variable-temperature NMR to detect dynamic behavior (e.g., hindered rotation of substituents).

- Use DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects and compare predicted vs. observed chemical shifts .

- Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping signals, as shown in peptide structural studies .

Q. What are the potential degradation pathways of this compound under ambient storage conditions?

The ester and methoxycarbonyl groups are susceptible to hydrolysis. Accelerated stability studies under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions can identify degradation products. For example:

- Ester hydrolysis : Yields free carboxylic acids, detectable via LC-MS .

- Oxidative degradation : The amino group may form nitro derivatives under light exposure, requiring UV-Vis or EPR spectroscopy for detection .

- Thermogravimetric analysis (TGA) can quantify thermal stability, with mass loss profiles indicating decomposition thresholds .

Q. How can computational modeling predict the compound’s reactivity in polymer synthesis?

Density functional theory (DFT) can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- The electron-rich amino group may act as a nucleophile in polycondensation reactions.

- MD simulations can model polymer chain growth, using force fields like OPLS-AA to assess steric effects from substituents .

- Compare with experimental data (e.g., gel permeation chromatography) to validate polymerization efficiency .

Methodological and Safety Considerations

Q. What strategies mitigate toxicity risks during handling of aromatic dicarboxylate esters?

- Toxicological screening : Prioritize compounds with LD₅₀ > 500 mg/kg (oral, rodents) for lab use. recommends leveraging databases like JECDB for pre-existing toxicity data .

- Engineering controls : Use fume hoods to minimize inhalation of fine particulates.

- Analytical monitoring : Employ GC-MS to detect airborne degradation products (e.g., phthalates) .

Q. How can researchers resolve contradictory data in environmental persistence studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.